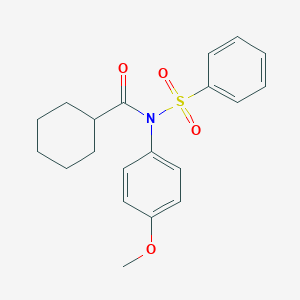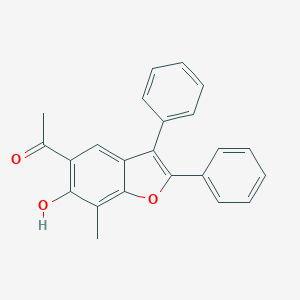
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide, also known as MCC950, is a small molecule inhibitor that has gained significant attention in the field of immunology and inflammation research. It was first synthesized in 2015 by researchers at the University of Queensland, Australia. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.
作用机制
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is a multi-protein complex that is involved in the production of pro-inflammatory cytokines. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide blocks the production of these cytokines by preventing the activation of the NLRP3 inflammasome.
Biochemical and Physiological Effects:
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines in the blood and tissues of preclinical models of inflammation. It has also been shown to reduce the severity of inflammation in preclinical models of gout, Alzheimer's disease, and multiple sclerosis. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to be well-tolerated in preclinical studies and has not been associated with any significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is its specificity for the NLRP3 inflammasome. It does not affect other components of the innate immune system, which reduces the risk of off-target effects. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is also relatively easy to synthesize and can be produced in large quantities in a laboratory setting. One limitation of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is its lack of selectivity for different inflammasomes. It has been shown to inhibit other inflammasomes, but to a lesser extent than the NLRP3 inflammasome. This lack of selectivity may limit its therapeutic potential in certain inflammatory diseases.
未来方向
There are several future directions for the research and development of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide. One area of focus is the development of more selective inhibitors of the NLRP3 inflammasome. Another area of focus is the development of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide derivatives with improved pharmacokinetic properties. These derivatives could have improved bioavailability and could be more effective in treating inflammatory diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide in humans.
合成方法
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylsulfonyl chloride with cyclohexyl isocyanate to form the intermediate N-(cyclohexylcarbonyl)-4-methoxyphenylsulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide to form N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied in preclinical models of inflammation and has shown promising results as a potential therapeutic agent for a variety of inflammatory diseases. It has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that is involved in the production of pro-inflammatory cytokines. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to be effective in reducing inflammation in preclinical models of gout, Alzheimer's disease, and multiple sclerosis.
属性
分子式 |
C20H23NO4S |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H23NO4S/c1-25-18-14-12-17(13-15-18)21(20(22)16-8-4-2-5-9-16)26(23,24)19-10-6-3-7-11-19/h3,6-7,10-16H,2,4-5,8-9H2,1H3 |
InChI 键 |
BLFVQKOJOBDUBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)

![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)
![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)